Heptemerone B
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Overview
Description
Heptemerone B is a natural product found in Coprinellus heptemerus with data available.
Scientific Research Applications
Synthesis and Structural Studies
Total Synthesis and Stereochemistry : A study by Miller et al. (2006) achieved the total synthesis of heptemerone B, providing insights into its stereochemistry. This synthetic approach integrated various reactions including intramolecular Heck reaction and electrochemical oxidation, establishing the absolute stereochemistry of heptemerone B as 5-(S) (Miller et al., 2006).
Heptemerones A∼G Isolation and Biological Activities : Kettering et al. (2005) isolated seven novel diterpenoids, named heptemerones A∼G, from Coprinus heptemerus. These compounds showed potent antifungal activity and some had plant protective activity. The study highlighted the significance of the composition of the assay medium on the inhibition of fungal germination (Kettering et al., 2005).
Diterpenoids from Coprinus heptemerus : A related study by Valdivia et al. (2005) also focused on diterpenoids from Coprinus heptemerus, emphasizing their ability to inhibit spore germination in the plant pathogenic fungus Magnaporthe grisea. This study provided detailed structural information on heptemerones A-G (Valdivia et al., 2005).
Synthetic Approaches to Heptemerone G : Michalak and Wicha (2013) reported on the enantioselective synthesis of heptemerone G, using 2-furyl methyl carbinol as the starting material. This work contributes to understanding the chemical synthesis of complex diterpenoids like heptemerone G (Michalak & Wicha, 2013).
properties
Product Name |
Heptemerone B |
---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(1R,2S,4R,5R,6R,9R,12S)-4-acetyloxy-6,9-dimethyl-3-oxo-5-propan-2-yl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-en-12-yl] acetate |
InChI |
InChI=1S/C24H34O6/c1-12(2)17-22(30-14(4)26)20(27)19-21-18-15(11-28-21)16(29-13(3)25)7-8-23(18,5)9-10-24(17,19)6/h12,16-17,19,21-22H,7-11H2,1-6H3/t16-,17-,19+,21-,22+,23-,24+/m0/s1 |
InChI Key |
WMVJIPZZKUYCOU-DREMNZCRSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](C(=O)[C@H]2[C@@]1(CC[C@@]3(CC[C@@H](C4=C3[C@@H]2OC4)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC(C)C1C(C(=O)C2C1(CCC3(CCC(C4=C3C2OC4)OC(=O)C)C)C)OC(=O)C |
synonyms |
heptemerone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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